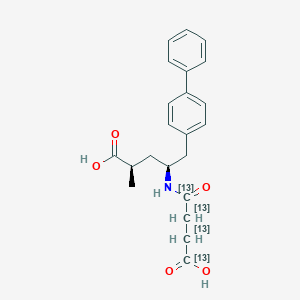
rac Secoisolariciresinol Diglucoside-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Secoisolariciresinol Diglucoside-d4: is a deuterated form of secoisolariciresinol diglucoside, a lignan found predominantly in flaxseed. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of secoisolariciresinol diglucoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rac Secoisolariciresinol Diglucoside-d4 involves the deuteration of secoisolariciresinol diglucoside. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, glycosylation, and purification processes.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of secoisolariciresinol diglucoside from flaxseed followed by deuteration. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatography techniques. The deuteration process is then carried out using deuterated reagents under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: rac Secoisolariciresinol Diglucoside-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
rac Secoisolariciresinol Diglucoside-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolism and pharmacokinetics of secoisolariciresinol diglucoside.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mecanismo De Acción
The mechanism of action of rac Secoisolariciresinol Diglucoside-d4 involves its conversion to enterolignans, such as enterodiol and enterolactone, by gut microbiota. These enterolignans exhibit various biological activities, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Estrogenic Activity: Binding to estrogen receptors and modulating estrogen-dependent pathways.
Neuroprotective Effects: Protecting against neuroinflammation and cognitive impairment by modulating gut microbiota metabolism and signaling pathways such as GPER/CREB/BDNF .
Comparación Con Compuestos Similares
rac Secoisolariciresinol Diglucoside-d4 can be compared with other lignans and their derivatives, such as:
Secoisolariciresinol Diglucoside: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Enterodiol and Enterolactone: Metabolites of secoisolariciresinol diglucoside with potent biological activities.
Matairesinol and Pinoresinol: Other lignans with similar antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics in scientific research .
Propiedades
Fórmula molecular |
C32H46O16 |
|---|---|
Peso molecular |
690.7 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S)-1,1,4,4-tetradeuterio-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+/m1/s1/i13D2,14D2 |
Clave InChI |
SBVBJPHMDABKJV-HPRXPJMKSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](CC2=CC(=C(C=C2)O)OC)C([2H])([2H])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
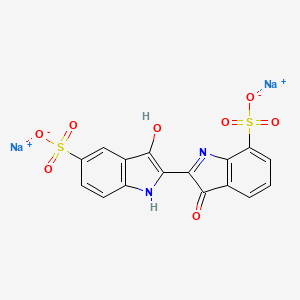
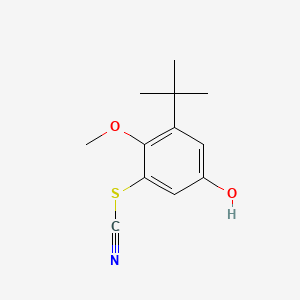
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
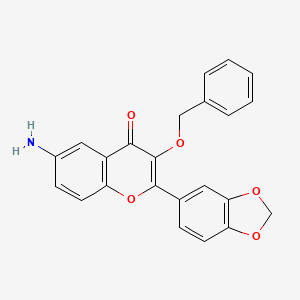
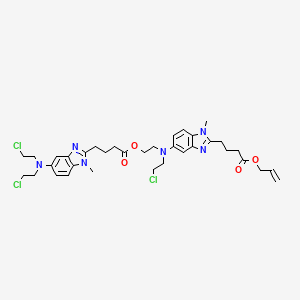
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

